1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol
Overview
Description
“1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H11ClFNO2 and a molecular weight of 243.66 g/mol. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a benzoyl group with chlorine and fluorine substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available sources. Its molecular formula is C11H11ClFNO2 and it has a molecular weight of 243.66 g/mol.
Scientific Research Applications
Synthesis and Reactivity
- Towards New Heterocyclic Molecules: A study on the synthesis, characterization, and reactivity of heterocyclic molecules closely related to 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol showed advancements in organic synthesis. This research focused on developing new compounds with potential applications in non-linear optics and as intermediates for further chemical transformations, indicating the role of such compounds in expanding the horizons of synthetic chemistry (Murthy et al., 2017).
Material Science and Non-linear Optics
- Novel Fluoro Substituted Benzo[b]pyran: A study highlighted the synthesis of fluoro-substituted benzo[b]pyran compounds, demonstrating their anti-lung cancer activity. This indicates the potential of fluoro-substituted organic molecules, related to this compound, in medicinal chemistry and their role in developing new therapeutic agents (Hammam et al., 2005).
Biomedical Applications
Phosphorus-nitrogen Compounds
Research into N,N-spiro bridged cyclotriphosphazene derivatives, which share a similar interest in the use of fluorine and chlorine-substituted organic compounds, has shown significant antimicrobial and cytotoxic activities. This suggests potential applications in developing new antimicrobial and anticancer drugs (ÖztÜrk et al., 2019).
Antibacterial Activity of Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives
Another study demonstrated the synthesis and evaluation of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, showing potent antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This underscores the utility of such compounds in addressing antibiotic resistance, a significant concern in contemporary medical science (Asahina et al., 2008).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to bind to certain proteins or enzymes can result in significant biochemical changes within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can also result in alterations in cellular function, which are important to consider in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the normal metabolic processes within the cell, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can also impact its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its biochemical interactions and overall cellular effects .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-10-5-7(13)1-2-9(10)11(16)14-4-3-8(15)6-14/h1-2,5,8,15H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVAVDTJAANME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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